(4-Methyl-2-oxochromen-6-yl) 4-tert-butylbenzoate
Overview
Description
(4-Methyl-2-oxochromen-6-yl) 4-tert-butylbenzoate is a chemical compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including chemistry, biology, and medicine. The structure of this compound includes a chromen-2-one moiety substituted with a methyl group at the 4-position and a benzoate ester group at the 6-position, which is further substituted with a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxochromen-6-yl) 4-tert-butylbenzoate typically involves the esterification of 4-methyl-2-oxochromen-6-ol with 4-tert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the reaction mixture at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-oxochromen-6-yl) 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-ol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-2-ol derivatives .
Scientific Research Applications
(4-Methyl-2-oxochromen-6-yl) 4-tert-butylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4-Methyl-2-oxochromen-6-yl) 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The benzoate ester group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxochromen-6-yl benzoate: Lacks the tert-butyl group, which may affect its biological activity and solubility.
4-Methyl-2-oxochromen-6-yl 4-methylbenzoate: Contains a methyl group instead of a tert-butyl group, potentially altering its chemical properties.
4-Methyl-2-oxochromen-6-yl 4-ethylbenzoate: The ethyl group may influence the compound’s reactivity and biological effects.
Uniqueness
The presence of the tert-butyl group in (4-Methyl-2-oxochromen-6-yl) 4-tert-butylbenzoate enhances its steric hindrance and lipophilicity, which can affect its interaction with biological targets and its overall stability. This makes it a unique compound with distinct properties compared to its analogs .
Properties
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) 4-tert-butylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13-11-19(22)25-18-10-9-16(12-17(13)18)24-20(23)14-5-7-15(8-6-14)21(2,3)4/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKMQMWQFXAGRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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